Home > Products > Screening Compounds P31052 > 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione -

1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4733149
CAS Number:
Molecular Formula: C17H22N6O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for various cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. It also underwent assessment for its affinity towards α1- and α2-adrenoreceptors [].

Relevance: While this compound shares the core purine-2,6-dione structure with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, it notably differs in the substituents at the 7 and 8 positions. The research highlights the impact of structural modifications on cardiovascular activity, suggesting potential areas for exploration in the context of the target compound. [https://www.semanticscholar.org/paper/0c65e638d84c2cbcd276ee5ed098e681f97c0ba3] []

Compound Description: These derivatives, modified at the 8-position with various alkylamino groups, were synthesized and evaluated alongside the parent compound for their cardiovascular activities and adrenoreceptor affinities. This exploration aimed to understand the structure-activity relationship of these modifications [].

Relevance: Similar to the parent compound, these derivatives share the core purine-2,6-dione structure with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The variation in the 8-position substituents, compared to the target compound's 8-(3,4,5-trimethyl-1H-pyrazol-1-yl) group, emphasizes the potential influence of diverse substituents on biological activity within this structural framework. [https://www.semanticscholar.org/paper/0c65e638d84c2cbcd276ee5ed098e681f97c0ba3] []

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds was designed and synthesized as potent and selective antagonists for the A2B adenosine receptor. []

Relevance: This compound class, particularly the derivative 8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (compound 66 in the study), exhibits structural similarities to 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature a central purine-2,6-dione core with a pyrazole substituent at the 8-position. This highlights the significance of the 8-pyrazolyl substitution pattern in the development of A2B adenosine receptor antagonists. [https://www.semanticscholar.org/paper/2fa992f77f89ae9c21c431cbc7e6bbe4563ae01a] []

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine

Compound Description: This compound, identified as compound 80 in the study, emerged as a potent A2B adenosine receptor antagonist with notable selectivity over other adenosine receptor subtypes. This compound features a simplified structure compared to other compounds in the series [].

Relevance: This compound, despite its structural simplicity, exhibits a comparable binding affinity to the A2B adenosine receptor as 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines, underscoring the importance of the 8-pyrazolyl substituent in A2B adenosine receptor binding. It suggests that 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, with its 8-(3,4,5-trimethyl-1H-pyrazol-1-yl) substituent, could also exhibit binding affinity for the A2B adenosine receptor. [https://www.semanticscholar.org/paper/2fa992f77f89ae9c21c431cbc7e6bbe4563ae01a] []

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

Compound Description: This series of compounds was developed and investigated for its antiasthmatic properties, particularly focusing on their potential as vasodilators [].

Relevance: Although these derivatives share the core purine-2,6-dione moiety with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, they primarily differ in their substitution patterns. The research emphasizes the influence of structural modifications on biological activity, suggesting possible avenues for modifying 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione to explore different pharmacological activities. [https://www.semanticscholar.org/paper/f2c02f3962bb2fad60555e8c5f3ecb7cdd077dd7] []

Compound Description: These compounds, also referred to as 8-amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones, were synthesized and characterized as part of a broader investigation into the synthesis, properties, and reactions of 8-aminoxanthines [].

Relevance: This compound class, characterized by an amino group at the 8-position of the xanthine core, holds relevance to 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione. Both share the fundamental purine-2,6-dione structure and the presence of a substituent at the 8-position. This similarity in the core structure suggests that insights gained from studying 8-aminoxanthines could potentially be extrapolated to understand the reactivity and potential modifications of 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione. [https://www.semanticscholar.org/paper/ee9de3876b9f8c1ad1b8ebf48befb8fa602327cd] []

Compound Description: These compounds were synthesized by acetylating the corresponding 8-aminoxanthines. This chemical modification aimed to explore the impact of acetylation on the properties of 8-aminoxanthines [].

Relevance: While these compounds share the core purine-2,6-dione structure with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, they differ in the substituent at the 8-position. The acetylamino group in 8-(acetylamino)xanthines, as opposed to the 8-(3,4,5-trimethyl-1H-pyrazol-1-yl) group in the target compound, demonstrates the diverse modifications possible at this position and their potential influence on the compound's overall properties. [https://www.semanticscholar.org/paper/ee9de3876b9f8c1ad1b8ebf48befb8fa602327cd] []

8-(diacetylamino)xanthines

Compound Description: These compounds were obtained through the prolonged heating of 8-(acetylamino)xanthines, representing a further modification of the 8-aminoxanthine structure [].

Relevance: Similar to the previous examples, 8-(diacetylamino)xanthines share the core purine-2,6-dione scaffold with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The presence of the diacetylamino group at the 8-position, as opposed to the target compound's 8-(3,4,5-trimethyl-1H-pyrazol-1-yl) group, highlights the potential for various modifications at this position and their impact on the compound's characteristics. [https://www.semanticscholar.org/paper/ee9de3876b9f8c1ad1b8ebf48befb8fa602327cd] []

Compound Description: Synthesized by diazotizing certain 8-aminoxanthines, these compounds served as intermediates in the synthesis of 5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids [].

Relevance: While these compounds share the fundamental purine-2,6-dione structure with 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, they notably differ in the substituent at the 8-position. This difference highlights the diverse modifications possible at this position and their potential influence on the compound's reactivity and properties. [https://www.semanticscholar.org/paper/ee9de3876b9f8c1ad1b8ebf48befb8fa602327cd] []

5-[(xanthin-8-yl)diazenyl]-1,3-dimethylbarbituric acids

Compound Description: Also known as 3,7(or 3,9)-dihydro-8-[2-(1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)diazenyl]-1H-purine-2,6-diones, these compounds were synthesized by coupling isolated or intermediary formed 8-diazoxanthines with 1,3-dimethylbarbituric acid [].

Relevance: This series of compounds, although structurally distinct from 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione, exemplifies the potential for diverse modifications and derivatizations of the core purine-2,6-dione structure. These modifications can lead to compounds with potentially distinct chemical properties and biological activities. [https://www.semanticscholar.org/paper/ee9de3876b9f8c1ad1b8ebf48befb8fa602327cd] []

N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20) Analogs

Compound Description: These compounds were derived from MRE2029F20, a known A2B adenosine receptor antagonist. Structural modifications were explored, including replacing the anilide moiety with benzimidazole or quinazoline rings, substituting pyrazole with isoxazole, and replacing the amide bond with a 5-phenyl-1,2,4-oxadiazole nucleus. The impact of nitrogen at the 9-position was also studied by synthesizing 9-deaza analogs [].

Relevance: The structural modifications in these analogs, particularly the exploration of benzimidazole and quinazoline replacements, highlight the importance of the aromatic moiety in the interaction with the A2B adenosine receptor. These findings could guide the modification of 1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione to modulate its potential interaction with the A2B adenosine receptor. [https://www.semanticscholar.org/paper/25dc48d1030fb53d97431a732dba87217b63b0a4] []

Properties

Product Name

1-(2-buten-1-yl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1-[(E)-but-2-enyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H22N6O2/c1-7-8-9-22-15(24)13-14(21(6)17(22)25)18-16(20(13)5)23-12(4)10(2)11(3)19-23/h7-8H,9H2,1-6H3/b8-7+

InChI Key

RSHNEMLYMVYSOZ-BQYQJAHWSA-N

SMILES

CC=CCN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.